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Abstract: Titanium silicide (TiSi₂) is a critical material in the fabrication of integrated circuits

(ICs), primarily used to reduce the parasitic resistance of polysilicon gates and source/drain

regions. Its low resistivity, high thermal stability, and compatibility with the self-aligned silicide

(salicide) process have made it a cornerstone in semiconductor manufacturing for several

technology generations.[1][2][3] These notes provide a comprehensive overview of the

properties, formation protocols, and characterization of TiSi₂ thin films for interconnect

applications.

Introduction to Titanium Silicide in ICs
As the dimensions of transistors in integrated circuits have scaled down, the resistance of

interconnects has become a significant factor limiting device performance.[4][5] Polysilicon, the

standard material for transistor gates, has a relatively high resistance, which leads to

undesirable RC delays. To mitigate this, a low-resistance material is formed on top of the

polysilicon gate and the source/drain regions. Refractory metal silicides, such as TiSi₂, are

ideal for this application due to their low resistivity and stability at high processing

temperatures.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b078298?utm_src=pdf-interest
https://www.globalsino.com/EM/page150.html
https://www.qub.ac.uk/research-centres/QAMEC/ResearchActivities/Metallisation/FormationofSilicidesandGermanides/
https://digital-library.theiet.org/doi/book/10.1049/pbep005e
https://web.stanford.edu/class/ee311/NOTES/Interconnect%20Scaling.pdf
https://www.researchgate.net/figure/Effects-of-Scaling-on-Interconnect_tbl1_3345202
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Dependence-of-the-C49C54-TiSisub2sub-phase-transition-temperature-on-film-thickness-and-Si-substrate-orientationThin-Solid-Films.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The salicide (self-aligned silicide) process is a key technology that enables the formation of

these contacts without requiring additional photolithography steps.[7][8] In this process, a thin

film of titanium is deposited over a fully formed transistor. Upon heating, the titanium reacts with

the exposed silicon of the gate, source, and drain to form TiSi₂.[9] The unreacted titanium over

the insulating oxide regions is then selectively etched away, leaving silicide contacts only where

they are needed.[7]

Properties of Titanium Silicide (TiSi₂) Phases
Titanium silicide exists in two primary crystalline phases, which have significantly different

electrical properties. The formation of the correct phase is critical for its application in ICs.[1]

[10]

C49-TiSi₂ (Metastable Phase): This is the first phase to form at lower annealing

temperatures, typically between 450°C and 650°C.[1][6] It has a base-centered orthorhombic

crystal structure and a relatively high electrical resistivity, making it unsuitable for low-

resistance contacts.[11][12]

C54-TiSi₂ (Stable Phase): A second, higher-temperature anneal (typically >650°C) is

required to transform the C49 phase into the stable C54 phase.[1][6] This phase has a face-

centered orthorhombic structure and a much lower resistivity, which is essential for high-

performance interconnects.[11][12] The C49 to C54 transformation is a nucleation-and-

growth process.[13]

The process window for forming the C54 phase is critical; temperatures above 900°C can lead

to agglomeration of the TiSi₂ film, where it becomes discontinuous and its resistance increases.

[1][9]

Data Presentation: Properties of TiSi₂ and Other
Silicides
Table 1: Electrical and Physical Properties of TiSi₂ Phases
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Property C49-TiSi₂ C54-TiSi₂ Reference(s)

Crystal Structure
Base-Centered
Orthorhombic

Face-Centered
Orthorhombic

[1][10]

Formation

Temperature
450°C - 650°C > 650°C [1][6]

Thin Film Resistivity 60 - 70 µΩ·cm 12 - 24 µΩ·cm [1][11]

Stability Metastable Stable [1]

Silicon Consumption 2.27 nm Si per nm Ti 2.27 nm Si per nm Ti [1]

| Resulting Silicide Thickness | 2.51 nm Silicide per nm Ti | 2.51 nm Silicide per nm Ti |[1] |

Table 2: Comparison of Silicides for Interconnect Applications

Property TiSi₂ (C54) CoSi₂ NiSi Reference(s)

Resistivity 12 - 24 µΩ·cm 10 - 25 µΩ·cm 14 - 20 µΩ·cm [1]

Thermal Stability

on Si

Good (up to

~900°C)
Good Poor [1]

Mechanical

Stress

(2 - 2.25) x 10¹⁰

dyne/cm²

(8 - 10) x 10⁹

dyne/cm²
Low [1]

Silicon

Consumption

0.904 nm Si / nm

Silicide

1.03 nm Si / nm

Silicide

0.82 nm Si / nm

Silicide
[1]

| Reaction with SiO₂ | ~700°C | > 1000°C | ~600°C |[1] |

Experimental Protocols
Protocol 1: TiSi₂ Formation via Two-Step Salicide
Process
This protocol describes a typical two-step rapid thermal annealing (RTA) process for forming

self-aligned C54-TiSi₂ contacts on silicon wafers.
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Materials and Equipment:

Silicon wafer with patterned active areas (source/drain/gate) and oxide isolation regions.

Sputter deposition system (PVD).

Rapid Thermal Annealing (RTA) system with nitrogen (N₂) ambient control.

Wet etching bench with selective etch solution (e.g., H₂O₂:NH₄OH:H₂O mixture).

Deionized (DI) water.

Procedure:

Substrate Preparation:

Perform a standard pre-deposition clean on the silicon wafer to remove any native oxide

from the exposed silicon regions. A common method is a dilute hydrofluoric acid (HF) dip

followed by a DI water rinse and spin dry.

Titanium Deposition:

Load the wafer into a physical vapor deposition (PVD) or sputter system.

Deposit a thin film of titanium, typically 30-40 nm thick, across the entire wafer surface.[14]

First Anneal (C49 Formation):

Transfer the wafer to the RTA system.

Perform the first anneal at a relatively low temperature, around 650°C - 750°C, for 20-30

seconds in a nitrogen (N₂) ambient.[14]

Note: The nitrogen ambient is crucial as it causes the unreacted titanium over the oxide

regions to form a titanium nitride (TiN) layer, which aids in the subsequent selective etch

step.[9] This step forms the high-resistivity C49-TiSi₂ phase on the silicon regions.

Selective Etch:
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Remove the wafer from the RTA system.

Submerge the wafer in a selective wet etch solution (e.g., a mixture of H₂O₂, NH₄OH, and

H₂O) to remove the TiN and any unreacted titanium from the oxide surfaces.[14] This

etchant does not significantly attack the newly formed TiSi₂.

Rinse thoroughly with DI water and dry the wafer.

Second Anneal (C54 Transformation):

Return the wafer to the RTA system.

Perform the second, higher-temperature anneal at approximately 800°C - 900°C for 20-30

seconds in a nitrogen (N₂) ambient.[14]

This step provides the thermal energy required to convert the metastable C49-TiSi₂ into

the low-resistivity, stable C54-TiSi₂ phase.[6]

Protocol 2: Characterization of TiSi₂ Thin Films
1. Sheet Resistance Measurement (Four-Point Probe):

Objective: To determine the average sheet resistance (Rs) of the formed silicide film, which

is a key indicator of the successful C49-to-C54 phase transformation.

Procedure:

Use a four-point probe measurement system.

Place the probe head gently on the surface of the TiSi₂ film on a test area of the wafer.

Apply a known current (I) through the outer two probes and measure the voltage (V)

across the inner two probes.

The sheet resistance is calculated as Rs = (V/I) * k, where k is a geometric correction

factor (typically ~4.53 for a large film area).
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A successful transformation to C54-TiSi₂ should yield a low sheet resistance (e.g., ~5

ohms/sq for a 30 nm film).[14]

2. Phase Identification (X-Ray Diffraction - XRD):

Objective: To confirm the crystal structure of the formed titanium silicide and verify the

presence of the desired C54 phase.

Procedure:

Place the wafer sample in an X-ray diffractometer.

Perform a scan over a range of 2θ angles.

The resulting diffraction pattern will show peaks corresponding to specific crystal planes.

Compare the peak locations to standard powder diffraction files for C49-TiSi₂ and C54-

TiSi₂ to identify the phases present in the film.[15][16]

3. Morphological Analysis (SEM/TEM):

Objective: To visually inspect the surface and interface morphology of the silicide film.

Procedure:

Scanning Electron Microscopy (SEM): Used to examine the top-down surface of the film. It

can reveal information about grain size, uniformity, and potential issues like agglomeration

or islanding.[15]

Transmission Electron Microscopy (TEM): Requires preparing a cross-sectional sample of

the film. TEM provides high-resolution imaging of the silicide layer, the silicide-silicon

interface, and the film's thickness and grain structure.[15]

Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for Salicide Process
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Caption: Workflow diagram of the two-step salicide process for TiSi₂ formation.
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Diagram 2: TiSi₂ Phase Transformation Pathway
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Click to download full resolution via product page

Caption: Temperature-driven phase transformation pathway for titanium silicide.

Diagram 3: Factors Influencing C54-TiSi₂ Formation
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C49 to C54
Phase Transformation

Thicker Ti Film Si (100) Substrate Ta/Mo Interlayer
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(Scaling Challenge) Si (111) Substrate High Dopant Conc.
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Caption: Key factors that promote or inhibit the C49-to-C54 TiSi₂ phase transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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